molecular formula C14H20 B14163596 4-Cyclohexyl-o-xylene CAS No. 4501-53-5

4-Cyclohexyl-o-xylene

Cat. No.: B14163596
CAS No.: 4501-53-5
M. Wt: 188.31 g/mol
InChI Key: RIFYDCDZQDTMDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-o-xylene typically involves the alkylation of o-xylene with cyclohexyl halides in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

o-xylene+cyclohexyl halideAlCl3This compound\text{o-xylene} + \text{cyclohexyl halide} \xrightarrow{\text{AlCl}_3} \text{this compound} o-xylene+cyclohexyl halideAlCl3​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous-flow synthesis methods. These methods offer advantages such as improved reaction control, higher yields, and reduced impurity formation. The process involves the optimization of parameters such as temperature, flow rate, and reactant concentration to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-o-xylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexyl-substituted benzoic acids.

    Reduction: Reduction reactions can convert the cyclohexyl group to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

    Oxidation: Cyclohexylbenzoic acid derivatives.

    Reduction: Cyclohexyl-substituted cyclohexane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Cyclohexyl-o-xylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-o-xylene in chemical reactions involves the activation of the aromatic ring through the cyclohexyl group, which can influence the reactivity of the compound. In electrophilic aromatic substitution reactions, the cyclohexyl group can act as an electron-donating group, stabilizing the intermediate carbocation and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

    o-Xylene: The parent compound without the cyclohexyl substitution.

    m-Xylene and p-Xylene: Isomers of xylene with different positions of the methyl groups.

    Cyclohexylbenzene: A similar compound where the benzene ring is substituted with a cyclohexyl group but lacks the additional methyl groups.

Uniqueness

4-Cyclohexyl-o-xylene is unique due to the presence of both the cyclohexyl and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This combination of substituents makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-cyclohexyl-1,2-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFYDCDZQDTMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963322
Record name 4-Cyclohexyl-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4501-53-5
Record name 4-Cyclohexyl-1,2-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexyl-o-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexyl-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexyl-o-xylene
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Record name 4-CYCLOHEXYL-O-XYLENE
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